Product packaging for 3-Iminoisoindolinone(Cat. No.:CAS No. 14352-51-3)

3-Iminoisoindolinone

Cat. No.: B086661
CAS No.: 14352-51-3
M. Wt: 146.15 g/mol
InChI Key: MMBYJYAFFGKUDC-UHFFFAOYSA-N
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Description

3-Iminoisoindolinone is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Researchers value this compound for its structural similarity to isoindoline, a core structure found in various biologically active molecules and natural products . In pharmaceutical research, derivatives of this compound have demonstrated potent biological activities. Studies have shown that specific 3-imino-1-oxoisoindoline compounds exhibit notable anti-inflammatory and analgesic properties in vivo . The mechanism of action for these effects is believed to involve the inhibition of key pro-inflammatory cytokines, including the blockade of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) release from macrophages, as well as competition for their high-affinity receptors on target cells . Furthermore, these compounds can inhibit lysosomal hydrolytic enzymes and the synthesis of leukotrienes, presenting a multi-faceted anti-inflammatory profile . Beyond its pharmacological applications, this compound serves as a key precursor in organic synthesis. It is a crucial intermediate for constructing more complex heterocyclic systems, including various isoindoline derivatives and related structures . Its utility extends to the field of catalysis, where related compounds, such as 1,3-Bis(imino)isoindolines, are employed as tridentate ligands for metal complexes (e.g., with Ruthenium or Copper) that catalyze reactions like alcohol oxidation and alkane functionalization . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B086661 3-Iminoisoindolinone CAS No. 14352-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14352-51-3

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-iminoisoindol-1-one

InChI

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11)

InChI Key

MMBYJYAFFGKUDC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC2=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)NC2=O

Other CAS No.

14352-51-3

Origin of Product

United States

Synthetic Methodologies for 3 Iminoisoindolinone

Classical and Established Synthetic Routes

Established methods for synthesizing the 3-iminoisoindolinone (B67203) framework have been refined over decades, providing reliable access to this important chemical intermediate. These routes often begin with simple, commercially available benzene (B151609) derivatives.

Phthalodinitrile, an organic compound with the formula C₆H₄(CN)₂, is a common precursor for the synthesis of this compound and related structures like phthalocyanine (B1677752) pigments. wikipedia.org The reactivity of its two adjacent nitrile groups allows for cyclization reactions to form the isoindoline (B1297411) core.

Ammonolysis, a chemical reaction involving ammonia (B1221849), is a foundational method for processing phthalodinitrile. wikipedia.orgwikipedia.org The reaction of phthalodinitrile with ammonia, typically by introducing ammonia gas into a suspension of o-phthalodinitrile in a solvent like ethylene (B1197577) glycol, leads to the formation of 1,3-diiminoisoindoline (B1677754). naver.com This intermediate is a crucial building block for this compound and its derivatives. Aminolysis, the related process using primary amines instead of ammonia, can also be employed to generate N-substituted derivatives. wikipedia.org These reactions are fundamental in producing precursors for many commercially important pigments. wikipedia.org

Table 1: Ammonolysis of Phthalodinitrile to 1,3-Diiminoisoindoline

ReactantReagentSolventConditionsProductReference
o-PhthalodinitrileGaseous AmmoniaEthylene Glycol-1,3-Diiminoisoindoline naver.com
PhthalodinitrileAmmoniaEthanol (B145695)Reflux1,3-Diiminoisoindoline

More complex isoindolinone structures, particularly those used as pigments, are often synthesized through the condensation of a pre-formed isoindolinone unit with other molecules, such as aromatic diamines. naver.comarkat-usa.org This approach allows for the linking of two isoindolinone rings via a diamine bridge, creating a larger conjugated system responsible for the pigment's color. naver.com A typical example involves condensing a suitably substituted isoindolinone with a primary aromatic diamine in an organic solvent. naver.comarkat-usa.org For instance, a yellow pigment can be produced by condensing this compound with 2,5-dichloro-1,4-diaminobenzene-dihydrochloride in chlorobenzene (B131634) at elevated temperatures. naver.com

Table 2: Condensation Reactions for Pigment Synthesis

Isoindolinone ReactantDiamine ReactantSolventTemperatureProduct TypeReference
This compound2,5-Dichloro-1,4-diaminobenzene-dihydrochlorideChlorobenzene140°CYellow Pigment naver.com
Substituted IsoindolinonesPrimary Aromatic DiaminesOrganic Solvent-Iminoisoindolinone Pigments arkat-usa.org

The formation of the five-membered lactam ring of the isoindolinone core is a critical step that can be achieved through various cyclization strategies. These methods often involve the formation of new carbon-nitrogen or carbon-carbon bonds to close the ring.

One elegant strategy for forming the isoindolinone ring involves an intramolecular nucleophilic attack followed by a dehydration step. arkat-usa.org In a method reported for synthesizing N-2 substituted 3-phenyliminoisoindolinones, N-(2-carboxybenzoyl)anthranilic acid is reacted with anilines or amines in the presence of dicyclohexylcarbodiimide (B1669883) (DCC). arkat-usa.org The proposed mechanism involves an initial DCC-mediated coupling, which forms an intermediate that then undergoes an intramolecular nucleophilic attack by the amide nitrogen onto a carbonyl group of the phthaloyl moiety. arkat-usa.org The subsequent loss of a water molecule (dehydration) yields the final this compound product. arkat-usa.org Other cyclization strategies include metal-catalyzed processes, such as the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides, which proceeds through the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com

Table 3: Intramolecular Cyclization and Dehydration Methods

Starting Material(s)Key Reagent/CatalystKey StepsProductReference
N-(2-carboxybenzoyl)anthranilic acid, anilines/aminesDicyclohexylcarbodiimide (DCC)DCC coupling, Intramolecular nucleophilic attack, DehydrationN-2 substituted 3-phenyliminoisoindolinones arkat-usa.org
2-Bromobenzamides, CarbodiimidesCobalt catalystOxidative addition, Formation of aza-cobaltacycle, Nucleophilic addition3-(Imino)isoindolin-1-ones mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules like this compound. tcichemicals.comwikipedia.org The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used for this purpose. rsc.orgmdpi.com In a typical setup, 2-formylbenzoic acid, an amine, and an isocyanide react to form the isoindolinone scaffold. rsc.org This reaction can be catalyzed by chiral phosphoric acids to achieve enantioselectivity. rsc.orgnih.gov Another MCR approach involves a catalyst-free, one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound (like barbituric acid) in an aqueous medium at room temperature to produce isoindolin-1-imine derivatives with excellent yields. researchgate.net

Table 4: Multi-Component Reaction Strategies for Isoindolinone Synthesis

Reaction Name / TypeComponentsCatalyst / ConditionsProduct TypeReference
Ugi Four-Component Reaction2-Formylbenzoic acid, Amines, IsocyanidesChiral Phosphoric Acid (for enantioselectivity)Chiral Isoindolinones rsc.orgnih.gov
Palladium-Catalyzed CascadeUgi-3CR adducts, IsocyanidePalladium catalyst (ligand-free)Substituted Iminoisoindolinones rsc.org
Three-Component Condensation2-Cyanobenzaldehyde, Amine, Active Methylene CompoundCatalyst-free, Water, Room TemperatureIsoindolin-1-imine derivatives researchgate.net

Cyclization Reactions for Isoindolinone Core Formation

Intramolecular Nucleophilic Attacks and Dehydration Protocols

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry has ushered in an era of powerful catalytic systems that enable the construction of complex molecules with high efficiency and selectivity. The synthesis of 3-iminoisoindolinones has greatly benefited from these advancements, moving beyond classical condensation reactions to more intricate and atom-economical strategies.

Transition Metal-Catalyzed C-H Activation and Annulation

Transition metal catalysis has emerged as a cornerstone for the synthesis of 3-iminoisoindolinones, primarily through C-H activation and subsequent annulation reactions. This approach allows for the direct functionalization of otherwise inert C-H bonds, offering a more streamlined and efficient route to the desired products.

Rhodium(III) catalysis has proven to be a versatile tool for the synthesis of various heterocyclic compounds. acs.org In the context of this compound synthesis, rhodium(III)-catalyzed C-H activation and annulation of benzamides with isocyanides represents a key strategy. These reactions typically proceed through a cyclometalated intermediate, which then undergoes insertion of the isocyanide followed by reductive elimination to afford the final product. The use of a directing group on the benzamide (B126) substrate is often crucial for achieving high regioselectivity in the C-H activation step.

A notable example involves the rhodium(III)-catalyzed [4+1] annulation of benzamides with isocyanides. This reaction facilitates the construction of the 5-membered lactam ring of the isoindolinone core in a single step. The process is characterized by its high functional group tolerance and efficiency. rsc.org Research has demonstrated that a variety of substituted benzamides and isocyanides can be employed, leading to a diverse library of this compound derivatives.

Catalyst SystemSubstratesKey Features
[Rh(III)]Benzamides, IsocyanidesHigh functional group tolerance, direct C-H activation, [4+1] annulation
[Rh(III)]N-methoxybenzamides, Potassium (ethenyl)trifluoroborateSynthesis of 3-methyleneisoindolin-1-ones, mild conditions, high regioselectivity researchgate.net

Nickel, being a more earth-abundant and cost-effective metal compared to rhodium, has garnered significant attention in catalysis. Nickel-promoted C(sp²)–H cyanation reactions provide an alternative and practical route to 3-iminoisoindolinones. acs.orgnih.gov This method often involves the use of a directing group, such as an 8-aminoquinoline (B160924) moiety, attached to the benzamide substrate to facilitate ortho-C–H activation. acs.orgnih.gov

Catalyst SystemReagentsKey Features
Ni(OAc)₂Benzamide with directing group, K₃PO₄, TMSCNSelective ortho-cyanation, one-pot synthesis of 3-iminoisoindolinones acs.orgnih.gov
Ni(acac)₂N-(quinolin-8-yl) benzamides, Isocyanides, DTBP (oxidant)Direct oxidative isocyanide insertion, poor to good yields nih.gov

Cobalt catalysis has also been successfully employed for the synthesis of 3-iminoisoindolinones through formal [4+1] cycloaddition reactions. researchgate.netacs.orgnih.gov These reactions typically involve the coupling of benzamides with isocyanides, facilitated by a cobalt catalyst. acs.orgnih.gov Similar to other transition metal-catalyzed approaches, a directing group on the benzamide is often necessary to control the regioselectivity of the C-H activation step.

One reported method utilizes a cobalt catalyst in conjunction with a 2-(1-methylhydrazinyl)pyridine directing group to achieve the [4+1] cycloaddition of benzamides and isocyanides. researchgate.netnih.gov This protocol is noted for its high efficiency and broad substrate scope, tolerating a variety of functional groups on both the benzamide and isocyanide partners. researchgate.netacs.orgnih.gov The reaction proceeds under relatively mild conditions and often utilizes an oxidant to regenerate the active cobalt catalyst. nih.gov

Catalyst SystemDirecting GroupKey Features
Co(OAc)₂·4H₂O8-aminoquinoline[4+1] cycloaddition, high yields, mild conditions, broad substrate scope acs.orgnih.govresearchgate.net
Co(acac)₃2-(1-methylhydrazinyl)pyridineAdditive-free, formal [4+1] cycloaddition, uses O₂ as oxidant researchgate.netnih.gov
Nickel-Promoted C(sp2)–H Cyanations

Electroreductive and Radical-Mediated Cyclizations

In recent years, electrochemical and radical-based methods have gained prominence as powerful tools for the synthesis of complex organic molecules. These approaches offer unique reactivity patterns and can often be performed under mild conditions without the need for harsh reagents.

An electroreductive approach has been developed for the synthesis of 3-iminoisoindolin-1-ones from N-cyano-2-halobenzamides. researchgate.net This method relies on the generation of an aryl radical through the electrochemical reduction of the carbon-halogen bond. The resulting radical then undergoes a 5-exo-dig cyclization onto the pendant nitrile group to form the this compound ring system. researchgate.net This electrochemical method is notable for its mild conditions and good functional group tolerance. researchgate.net

Radical-mediated cyclizations have also been explored for the synthesis of related heterocyclic structures. These reactions often involve the generation of a radical species that can initiate a cascade of reactions leading to the formation of the desired ring system. For instance, radical-triggered cyclization of alkynones has been used to synthesize various sulfur-containing heterocycles, showcasing the potential of radical chemistry in heterocyclic synthesis. researchgate.net While direct radical-mediated cyclizations to form 3-iminoisoindolinones are less common, the principles of radical chemistry offer a promising avenue for future synthetic developments.

MethodPrecursorKey Features
Electroreductive CyclizationN-cyano-2-halobenzamidesAryl radical intermediate, 5-exo-dig cyclization, mild conditions researchgate.net
Radical-Mediated CyclizationAlkynones (for related heterocycles)Metal-free, environmentally friendly researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. wikipedia.org In the context of this compound synthesis, green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy. nih.gov

One example of a greener approach is the use of solvothermal synthesis with organic catalysts. For instance, the DBU-catalyzed solvothermal synthesis of related isoindoline derivatives from phthalodinitrile in ethanol demonstrates a move towards more sustainable methods. This approach avoids the use of toxic metal catalysts and harsh reaction conditions. The development of catalytic systems that can operate in greener solvents like water or ionic liquids, or even under solvent-free conditions, is a key goal in this area. nih.gov

Furthermore, the transition metal-catalyzed C-H activation strategies discussed earlier can also be viewed through a green chemistry lens. By directly functionalizing C-H bonds, these methods often reduce the number of synthetic steps, minimize the generation of waste, and improve atom economy compared to traditional multi-step syntheses. wikipedia.org The use of earth-abundant and non-toxic metals like iron and cobalt is also a step towards more sustainable chemical manufacturing.

Green Chemistry PrincipleApplication in this compound Synthesis
Use of CatalysisTransition metal-catalyzed C-H activation and annulation for improved atom economy and reduced waste. wikipedia.orgnih.gov
Safer Solvents and Reaction ConditionsDevelopment of syntheses in environmentally benign solvents like water or ethanol, and under milder temperature and pressure. nih.gov
Renewable FeedstocksExploring the use of bio-based starting materials for the synthesis of the benzamide or isocyanide precursors. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of 3 Iminoisoindolinone

Reactivity Profile of the 3-Imino Group

The 3-imino group is the central functional group governing the reactivity of 3-iminoisoindolinone (B67203). Its structure, featuring a carbon-nitrogen double bond, allows for both nucleophilic and electrophilic interactions, as well as participation in redox processes. The molecule exists in a tautomeric equilibrium between the imino and amino forms, with the imino tautomer being predominant (about 70%) in DMSO-d6 solution. researchgate.net This equilibrium is crucial as it influences the availability of the nitrogen's lone pair and the electrophilicity of the imino carbon.

The nitrogen atom of the imino group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is fundamental to many of its reactions, including protonation and coordination to metal centers. In enzymatic hydrolysis, for example, a key step is the protonation of the imino nitrogen, which facilitates the subsequent ring-opening process. researchgate.net The nucleophilicity of the imino nitrogen is also demonstrated in its ability to coordinate with metal ions, forming various complexes. researchgate.net While the amino nitrogen in related hydrazones can be more negatively charged, the imino nitrogen can be a stronger nucleophile from a thermodynamic standpoint. mdpi.com

The imino carbon is electron-deficient due to the electronegativity of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles. This electrophilic character is a cornerstone of its reactivity. For instance, the condensation of this compound with certain reactants proceeds via nucleophilic attack at this imino carbon. nih.gov The hydrolysis of the C=N bond, whether enzyme-catalyzed or under acidic/basic conditions, is initiated by a nucleophilic attack (by water or hydroxide) on the electrophilic imino carbon. libretexts.org Synthetic routes that form the isoindolinone ring often rely on an intramolecular nucleophilic attack on a nitrile carbon, a group electronically similar to the imino carbon. arkat-usa.org

The this compound scaffold, particularly in the form of its derivatives like 1,3-bis(2′-Ar-imino)isoindolines, exhibits significant redox activity. These compounds can act as redox-active ligands, stabilizing various oxidation states of coordinated metal ions like manganese (Mn) and germanium (Ge). academie-sciences.frrsc.org

The redox potential of manganese complexes with 1,3-bis(2′-Ar-imino)isoindoline ligands can be systematically tuned by altering the aryl substituents on the imino groups. semanticscholar.org This modification shifts the Mn(III)/Mn(II) redox potential over a wide range, which in turn influences the catalytic activity of the complexes in oxidation reactions. academie-sciences.frsemanticscholar.org For example, electron-deficient, more Lewis acidic catalysts are more active in certain oxidations. academie-sciences.fr The reduction of germanium(II) complexes of these ligands can lead to radical-mediated C-C bond formation between two isoindoline (B1297411) rings, a transformation that is reversible upon further reduction. rsc.org

Table 1. Redox Potentials of Manganese(II) Complexes with Various 1,3-bis(2'-Ar-imino)isoindoline Ligands. semanticscholar.org
Aryl Substituent (Ar)E1/2 (mV vs. SCE)
Benzimidazolyl388
N-methylbenzimidazolyl437
Imidazolyl-
Thiazolyl815
Pyridyl933
4-methylpyridyl948

Electrophilic Behavior of the Imino Carbon

Investigation of Reaction Mechanisms

Understanding the mechanisms by which this compound is formed and transformed is critical for synthetic chemistry and enzymology.

Several mechanistic pathways have been proposed for the synthesis of the this compound skeleton, often involving transition metal catalysis.

Cobalt-Catalyzed Cyclization: One route involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. The proposed mechanism begins with the formation of an active Co(I) species that undergoes oxidative addition to the C-Br bond of the benzamide (B126). This is followed by nucleophilic addition of the amide to the carbodiimide (B86325) and subsequent C-C bond formation to yield the final product. mdpi.comresearchgate.net

Formal [4+1] Cycloaddition: Another cobalt-catalyzed method is the formal [4+1] cycloaddition of benzamides with isocyanides. researchgate.net A similar electrochemically driven Co-catalyzed C-H/N-H intramolecular annulation with isocyanides has also been reported. nih.gov

Rhenium-Catalyzed Annulation: A rhenium-catalyzed [3+2] annulation between CF3-ketimines and isocyanates provides access to CF3-substituted iminoisoindolinones. The mechanism involves the insertion of the isocyanate into the C-H bond of the ketimine, followed by a nucleophilic cyclization sequence. nih.gov

DCC-Mediated Coupling: A one-step synthesis involves the coupling of N-(2-carboxybenzoyl)anthranilic acid with amines, mediated by dicyclohexylcarbodiimide (B1669883) (DCC). The proposed mechanism involves the formation of an amide intermediate, which then undergoes an intramolecular nucleophilic attack of the amide nitrogen onto a phthaloyl carbonyl group, followed by dehydration. arkat-usa.org

Table 2. Overview of Proposed Synthetic Mechanisms for this compound Derivatives.
MethodKey ReactantsCatalyst/ReagentProposed Key Step/IntermediateReference
Cobalt-Catalyzed Cyclization2-Bromobenzamides, CarbodiimidesCobalt complexFive-membered aza-cobaltacycle intermediate mdpi.comresearchgate.net
Formal [4+1] CycloadditionBenzamides, IsocyanidesCobalt complexC-H activation and annulation researchgate.net
Rhenium-Catalyzed [3+2] AnnulationCF3-Ketimines, IsocyanatesRe2(CO)10Isocyanate insertion into C-H bond nih.gov
DCC-Mediated CouplingN-(2-carboxybenzoyl)anthranilic acid, AminesDCCIntramolecular nucleophilic attack of amide arkat-usa.org

The enzymatic hydrolysis of this compound has been studied, revealing a specific catalytic mechanism. An enzyme isolated from pig liver, identified as an imidase with N-iminylamidase activity, chemicoselectively catalyzes the hydrolysis of the N-iminylamide functional group. researchgate.netnih.gov This reaction results in a ring-opening process, producing a compound that bears both a diamine and a carboxylate group. researchgate.net

The mechanism is consistent with a general-base catalyzed reaction. Analysis of the pH profiles of the enzyme suggests that the rate-limiting step is the removal of a proton from the N-iminylamide group. This proton abstraction is crucial to promote the ring-opening of the substrate. researchgate.netresearchgate.net This mechanism distinguishes it from typical peptidases, as the enzyme does not hydrolyze standard amide or ester bonds. The enzymes responsible belong to the cyclic amidohydrolase family, which also includes hydantoinase and dihydropyrimidinase. researchgate.netnih.gov

N-iminylamidase Activity and Substrate Specificity

Isomerization and Tautomerism Studies

This compound and its N-alkyl derivatives exhibit E/Z isomerism at the exocyclic C=N imino group. researchgate.net This type of stereoisomerism arises from the restricted rotation around the carbon-nitrogen double bond. studymind.co.ukuou.ac.inchemguide.co.uk The different spatial arrangements of the substituents on the double bond lead to distinct E (entgegen, opposite) and Z (zusammen, together) isomers. studymind.co.ukuou.ac.inchemguide.co.uk

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for studying this isomerism. researchgate.net For instance, in 3-imino-2-methylisoindolinone, the E isomer is predominantly favored (88% E at -55°C in CDCl3). researchgate.net Similarly, 2-methyl-3-(methylimino)isoindolinone exists entirely in the E configuration. researchgate.net In contrast, 3-(methylimino)isoindolinone shows a preference for the Z configuration (96%). researchgate.net Analogous findings have been reported for the corresponding butyl derivatives. researchgate.net The energy barrier for the interconversion between these isomers has been measured to be 18 kcal/mol in one case. researchgate.net

The presence of intramolecular hydrogen bonds can significantly influence the isomeric preference. For example, a bis-pyridyl derivative exists exclusively as the ZZ geometrical isomer due to an intramolecular hydrogen bond bridging mechanism. researchgate.net

Table 2: Predominant Isomers of this compound Derivatives

CompoundPredominant IsomerPercentageReference
3-Imino-2-methylisoindolinoneE88% researchgate.net
2-Methyl-3-(methylimino)isoindolinoneE100% researchgate.net
3-(Methylimino)isoindolinoneZ96% researchgate.net

This compound has been found to form inclusion complexes with cyclodextrins, such as β- and γ-cyclodextrins. arkat-usa.org Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, which allows them to encapsulate guest molecules. beilstein-journals.orgajol.infomdpi.comoatext.com The formation of these complexes is driven by non-covalent interactions, including hydrophobic interactions and van der Waals forces. ajol.infomdpi.com

The formation of an inclusion complex can alter the physicochemical properties of the guest molecule, such as its solubility and stability. beilstein-journals.orgoatext.comconicet.gov.arnih.gov Studies on various guest molecules have shown that complexation with cyclodextrins can lead to increased aqueous solubility and enhanced stability. beilstein-journals.orgnih.gov The stability of these complexes is described by a formation constant (Kf), with a higher value indicating a more stable complex. oatext.comnih.govajol.info The stoichiometry of these complexes is often 1:1, meaning one molecule of the guest is encapsulated within one molecule of the cyclodextrin (B1172386). beilstein-journals.orgajol.infomdpi.comnih.gov

While specific data on the stability constants and thermodynamic parameters for the this compound-cyclodextrin complex are not detailed in the provided search results, the general principles of cyclodextrin inclusion complexation suggest that such a complex would likely exhibit modified properties. arkat-usa.orgbeilstein-journals.orgoatext.com The ability of this compound to form these complexes highlights a potential application in areas such as drug delivery, where cyclodextrins are often used as carriers. ajol.infomdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 3-iminoisoindolinone (B67203). Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, provides detailed information about the chemical environment of each atom and the connectivity within the molecule.

The proton NMR (¹H NMR) spectrum of this compound displays characteristic signals for the aromatic and amine protons. The chemical shifts of these protons are influenced by their electronic environment, which can be affected by the solvent and the presence of tautomeric or isomeric forms. researchgate.net In general, protons on the aromatic ring resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The protons of the imino and amino groups are also observable and their chemical shifts can vary depending on hydrogen bonding and exchange with the solvent.

Detailed ¹H NMR data for this compound and its derivatives have been reported, aiding in the confirmation of their structures. For instance, in a study of N-2 substituted 3-phenyliminoisoindolinones, the aromatic protons were observed in the range of 7.46-8.30 ppm. arkat-usa.org The specific chemical shifts and coupling constants provide valuable information for assigning the signals to specific protons within the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

ProtonChemical Shift (δ, ppm)
Aromatic CH7.46 - 8.30
Valine NH7.10
Valine CαH5.21

Note: Data is based on a study of N-2 substituted 3-phenyliminoisoindolinones and may vary for the parent compound. arkat-usa.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. ucl.ac.uk The carbonyl carbon (C=O) and the imino carbon (C=N) are typically found at the downfield end of the spectrum due to their electrophilic nature.

Studies have shown that this compound exists as a tautomeric mixture in solution, and ¹³C NMR is a key tool for characterizing this equilibrium. researchgate.netdntb.gov.ua By comparing the ¹³C chemical shifts of this compound with those of its N-alkylated derivatives, which are locked in either the imino or amino tautomeric form, the predominant tautomer in solution can be determined. For example, in a DMSO-d6 solution, this compound is present as the imino tautomer in approximately 70% abundance. researchgate.netdntb.gov.ua

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

CarbonChemical Shift (δ, ppm)
C=O166.4
C=N153.1
Aromatic C123.6 - 148.8
Aliphatic C11.4 - 56.7

Note: Data is based on a study of a specific N-2 substituted 3-phenyliminoisoindolinone and may vary for the parent compound. arkat-usa.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms in the this compound molecule. epfl.chwikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. emerypharma.com For this compound, COSY spectra would show correlations between the coupled aromatic protons, aiding in their specific assignment.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org This is essential for assigning the signals of the protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). libretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl and imino carbons, by observing their correlations with nearby protons. emerypharma.com

The conformation of this compound and its derivatives in solution can be investigated using advanced NMR techniques. ox.ac.uk The study of coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the spatial arrangement of atoms and the preferred conformations of the molecule. asianpubs.org For example, the observation of specific through-space interactions in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can help to determine the relative orientation of different parts of the molecule.

Furthermore, NMR studies have been employed to investigate the geometrical isomerism (E/Z isomerism) around the exocyclic C=N bond in derivatives of this compound. researchgate.net The relative stability of the E and Z isomers can be determined from the integration of their respective signals in the NMR spectrum.

2D NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. measurlabs.combioanalysis-zone.comresearchgate.net This technique is crucial for confirming the identity of a synthesized compound and distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

The HRMS data for this compound would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition of C₈H₆N₂O. utexas.edu

Table 3: HRMS Data for this compound

IonCalculated Mass (m/z)
[M+H]⁺147.0553

Note: The calculated mass is for the protonated molecule (C₈H₇N₂O⁺).

Fragmentation Pathways and Structural Information

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound. The fragmentation of the molecular ion can also offer valuable structural information. wikipedia.org

In the mass spectrum of this compound, the molecular ion peak (M+) is observed, confirming its molecular weight. chemspider.comnist.gov The fragmentation process, often initiated by electron ionization, involves the dissociation of the energetically unstable molecular ion into smaller fragment ions and neutral species. wikipedia.org Common fragmentation pathways for organic molecules include the cleavage of sigma bonds and rearrangement reactions. wikipedia.orgmsu.edu For this compound, fragmentation can occur through the loss of small, stable molecules. The analysis of these fragmentation patterns helps in confirming the presence of the isoindolinone core and the imino group. savemyexams.com

A typical fragmentation pattern might involve the following steps:

Initial Ionization: An electron is removed from the this compound molecule to form the molecular ion (M+).

Fragmentation: The molecular ion undergoes cleavage at its weakest bonds. For instance, the loss of a neutral molecule like CO or HCN can lead to the formation of stable fragment ions. The fragmentation of C-C bonds is a common process that results in a mixture of alkyl radicals and carbocations. msu.edu

The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. Each peak in the spectrum corresponds to a specific ion, and the fragmentation pattern serves as a molecular fingerprint.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. orgchemboulder.comtanta.edu.eg When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. pressbooks.pub An IR spectrum plots the percentage of light transmittance against the wavenumber (cm⁻¹) of the radiation. pressbooks.pub

The IR spectrum of this compound reveals characteristic absorption bands that correspond to its key functional groups:

N-H Stretching: The N-H bonds in the imino and lactam groups give rise to absorption bands in the region of 3100-3500 cm⁻¹. Primary amides typically show two distinct peaks in this region.

C=O Stretching: The carbonyl group (C=O) of the lactam ring exhibits a strong and sharp absorption band, typically appearing around 1710-1720 cm⁻¹.

C=N Stretching: The stretching vibration of the exocyclic C=N imino bond is also observable.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring of the isoindolinone structure shows characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The region from 4000 to 1300 cm⁻¹ is particularly useful for identifying these functional groups. orgchemboulder.com The "fingerprint region," from 1300 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a known spectrum. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity
N-H (Imino & Lactam) Stretching 3100 - 3500 Medium - Strong
C=O (Lactam) Stretching ~1710 - 1720 Strong, Sharp
C=N (Imino) Stretching ~1650 Medium
Aromatic C-H Stretching >3000 Medium

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. azooptics.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edulibretexts.org The UV-Vis spectrum is a plot of absorbance versus wavelength.

The chromophore in this compound is the entire conjugated system, which includes the benzene ring, the lactam C=O group, and the imino C=N group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The electronic transitions observed in the UV-Vis spectrum of this compound and its derivatives are typically: scribd.comresearchgate.net

π → π transitions:* These high-energy transitions occur within the aromatic and imino groups and are responsible for strong absorption bands in the UV region. libretexts.org

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths, potentially extending into the visible region. scribd.com

The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the molecule. researchgate.netresearchgate.net The study of these electronic properties is crucial for applications where the molecule's color or light-absorbing properties are important, such as in pigments and fluorescent probes. arkat-usa.org

Identification of Key Functional Groups via IR Vibrational Analysis

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as information about how molecules are arranged in a crystal lattice. nih.govsoton.ac.uk

Single-crystal X-ray diffraction studies on this compound and its derivatives have provided detailed structural parameters. arkat-usa.orgresearchgate.net These studies confirm the planar nature of the isoindoline (B1297411) ring system. nih.gov

Table 2: Selected Bond Lengths and Angles in this compound Derivatives (Illustrative Data)

Bond Length (Å) Angle Degrees (°)
C=O ~1.23 O-C-N ~125
C-N (lactam) ~1.38 C-N-C ~110
C=N (imino) ~1.28 C-C=N ~128

Note: These are generalized values; precise measurements can vary depending on the specific derivative and crystal packing forces.

The bond lengths within the molecule indicate a degree of electron delocalization. For example, the C-N bond in the lactam ring is shorter than a typical single bond, suggesting some double bond character. Similarly, the C=O and C=N bond lengths can be influenced by conjugation. The planarity of the molecule is crucial for its electronic properties, as it allows for effective overlap of p-orbitals. uzh.ch

The arrangement of molecules in a crystal, known as crystal packing, is determined by intermolecular forces. buketov.edu.kzresearchgate.net In the crystal structure of this compound, hydrogen bonding plays a significant role in stabilizing the lattice. nih.govscirp.org

The imino group (N-H) and the lactam group (N-H and C=O) are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks. For instance, molecules can form dimers or chains through N-H···O=C or N-H···N hydrogen bonds. cardiff.ac.ukresearchgate.net

Computational and Theoretical Studies of 3 Iminoisoindolinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of 3-iminoisoindolinone (B67203) and its derivatives. These theoretical methods allow for the analysis of molecular properties that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a prominent computational method used to investigate the molecular and electronic properties of isoindoline-based compounds. nih.govdergipark.org.tr DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional structure by finding the minimum energy conformation. researchgate.net For instance, DFT has been utilized to study the geometry of ylideneisoindolinones, which are derivatives formed from this compound. researchgate.networldscientific.com These calculations are crucial for understanding the tautomeric equilibria in isoindolinone systems, such as the imino-amino tautomerism, and for calculating the energetic differences between various conformers. researchgate.netdokumen.pub Theoretical studies on related isoindoline (B1297411) derivatives have used DFT to analyze the most stable structures and potential equilibrium displacements in the gas phase and in solution. dergipark.org.tr The B3LYP functional is a common choice within the DFT framework for these types of investigations. researchgate.netresearchgate.net

Table 1: Application of DFT in this compound Studies

Computational Task Purpose Relevant Derivatives Studied
Geometry Optimization To find the most stable molecular structure and conformation. researchgate.net Ylideneisoindolinones researchgate.networldscientific.com, Boron-pyridyl-imino-isoindoline dyes researchgate.net
Energy Calculation To determine the relative stability of different tautomers and conformers. researchgate.netdokumen.pub Indazolinones researchgate.net, N-enoyl oxazolidinethiones dokumen.pub
Electronic Structure To understand the distribution of electrons and molecular orbitals. nih.govresearchgate.net Isoindoline-1,3-diones nih.gov, Boron-pyridyl-imino-isoindoline dyes researchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies on this compound and its derivatives, providing critical insights into chemical reactivity and electronic transitions. researchgate.netresearchgate.netresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical stability and predicting its spectroscopic properties. researchgate.net

For derivatives of this compound, such as ylideneisoindolinones, time-dependent DFT (TD-DFT) calculations have confirmed that the lowest energy electronic absorptions observed in their UV-visible spectra are primarily due to HOMO-LUMO transitions (π→π*). researchgate.networldscientific.comworldscientific.com The energies of the HOMO and LUMO orbitals are calculated to determine the chemical hardness and stability of the molecules. researchgate.netresearchgate.net FMO analysis has been effectively used to correlate theoretical findings with experimental data on the electronic and optical properties of these compounds. researchgate.netresearchgate.net

Table 2: Insights from Frontier Molecular Orbital (FMO) Analysis

FMO Parameter Significance Application to Isoindolinone Systems
HOMO Energy Indicates the ability to donate an electron. Used to assess electron-donating character in charge-transfer processes. researchgate.net
LUMO Energy Indicates the ability to accept an electron. Used to assess electron-accepting character. researchgate.net
HOMO-LUMO Gap Relates to chemical stability and electronic transition energy. researchgate.net Correlates with the energy of π→π* transitions in UV-visible spectra. worldscientific.comworldscientific.com

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

While direct MEP studies on the parent this compound are not detailed in the provided context, the methodology has been applied to structurally similar compounds like indazolinones and hydrazones to investigate their reactive sites. researchgate.netresearchgate.net For these related molecules, MEP analysis, in conjunction with FMO, has been used to evaluate reactivity parameters, and the results have shown good correlation with experimental data. researchgate.net This approach allows for the identification of the most likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding within a molecule. It examines electron density to describe charge distribution, hybridization, and the nature of chemical bonds. In studies involving related compounds, NBO analysis has been used to calculate the charges on specific atoms and to compute Wiberg bond indices, which quantify the bond order.

For example, in a study on the reactivity of gold-isocyanide complexes, which were tested in reactions with this compound, NBO analysis was performed to determine the charge on the carbon atoms of the isocyanide group. An increased positive charge was found to facilitate nucleophilic attack. This type of analysis is crucial for understanding the electronic factors that govern the reactivity of the functional groups present in this compound and its derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This approach provides valuable information about the conformational dynamics and behavior of molecules in different environments, such as in solution.

MD simulations have been utilized to investigate the behavior of this compound in solution. These simulations can reveal how the molecule changes its shape and interacts with solvent molecules. One study noted the use of MD simulations to analyze conformational changes in a tryptophan 2,3-dioxygenase (TDO) enzyme where this compound was suggested to be important for promoting a specific reaction. cnjournals.com Additionally, MD and quantum chemical computations have been combined to link the structure of this compound aggregates within cyclodextrin (B1172386) inclusion complexes to their observed spectral properties. researchgate.net This combined approach helps to understand how the environment influences the molecule's structure and behavior. researchgate.net

Protein-Ligand Interaction Modeling (e.g., for Enzyme Binding)

Computational modeling of protein-ligand interactions is a cornerstone of modern drug discovery, providing insights into how a molecule like this compound might bind to a biological target, such as an enzyme. rsc.org These methods range from molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, to more complex free energy calculations that estimate the affinity of the binding. rsc.org Advanced techniques, including deep learning and geometric neural networks, are being developed to improve the accuracy and speed of these predictions by integrating physical laws with structural data. rsc.orgopenreview.net

The this compound scaffold has been identified as a substrate for certain enzymes. For instance, it is recognized and hydrolyzed by mammalian imidase, and it can bind to an enzyme with N-iminylamidase activity isolated from pig liver. arkat-usa.org This interaction suggests that the scaffold can fit into the active site of these enzymes, making it a candidate for designing enzyme inhibitors.

While detailed protein-ligand modeling studies on the parent this compound are not extensively published, research on its derivatives highlights the utility of these computational approaches. For example, derivatives of the related 1,3-diiminoisoindoline (B1677754) structure have been investigated as potential antimalarial agents. researchgate.net In these studies, computational modeling and X-ray crystallography are used to understand how the compounds interact with their target enzyme, such as IspE from Plasmodium falciparum. researchgate.net These analyses reveal key binding interactions, such as metal ion coordination and halogen bonding, that are crucial for inhibitory activity. researchgate.net Similarly, other derivatives have been studied for their binding affinity to DNA, using computational methods to measure hydrogen bond distances and binding energies. researchgate.net

These studies on related structures demonstrate a clear methodology for evaluating this compound-based compounds. By modeling their interaction with target proteins, researchers can predict binding affinity, guide chemical synthesis, and ultimately design more potent and selective therapeutic agents. mdpi.com

Table 1: Examples of Protein-Ligand Interaction Studies on Imino-Isoindoline Derivatives

Derivative ClassTargetComputational Method(s)Key FindingsReference
1,3-Diiminoisoindoline carbohydrazidesPlasmodium falciparum IspEX-ray crystal structure analysis, Computational analysisIdentified specific binding modes and structure-activity relationships, leading to potent inhibitors. researchgate.net
1,3-bis(2-pyridylimino)isoindoline derivativesDNABinding affinity calculations, Hydrogen bond distance measurementsQuantified the binding interactions between the ligands and DNA. researchgate.net
This compoundMammalian ImidaseN/A (Experimental Observation)Observed to be a substrate for enzymatic hydrolysis. arkat-usa.org

Advanced Computational Techniques

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are powerful computational techniques used to predict the biological activity of new molecules. nih.govijrpr.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. slideshare.net 3D-QSAR extends this by creating a statistical model that correlates the 3D properties of a series of compounds with their known biological activities. nih.gov

The general workflow for a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), involves:

Selection of a training set: A group of molecules with known biological activities is chosen. rsc.org

Molecular Alignment: The molecules are conformationally searched and superimposed according to a common scaffold or pharmacophore. mdpi.com

Calculation of Molecular Fields: Steric and electrostatic fields (and in CoMSIA, additional fields like hydrophobic, and hydrogen bond donor/acceptor) are calculated around the aligned molecules. rsc.org

Model Generation: A statistical method, typically Partial Least Squares (PLS), is used to generate a mathematical equation linking the variations in the field values to the variations in biological activity. nih.gov

Validation and Prediction: The model's predictive power is tested using an external set of molecules and through statistical validation. rsc.orgnih.gov

While specific 3D-QSAR studies focused solely on a series of this compound derivatives are not prominent in the literature, this methodology is frequently applied to other structurally related heterocyclic compounds to guide the design of new, more potent agents. rsc.org For instance, 3D-QSAR models have been successfully built for quinazolinone, oxadiazole, and indole (B1671886) derivatives to predict their anticancer or anti-Alzheimer's activities. rsc.orgmdpi.comrsc.org The contour maps generated from these models provide a visual guide, showing where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) are likely to increase or decrease activity. These approaches could be directly applied to a series of this compound analogs to establish clear structure-activity relationships and rationally design novel compounds with enhanced therapeutic properties.

Table 2: General Workflow for a 3D-QSAR Study

StepDescriptionPurpose
1. Data Set SelectionChoose a diverse set of compounds with a wide range of biological activities against a specific target.To provide the necessary data to train and validate the model.
2. Molecular ModelingGenerate 3D structures and align all compounds based on a common substructure or pharmacophore.To ensure that differences in molecular fields are comparable across the dataset.
3. Field CalculationPlace aligned molecules in a 3D grid and calculate steric, electrostatic, and other physicochemical field values at each grid point.To quantitatively describe the 3D properties of each molecule.
4. Statistical AnalysisUse PLS or other methods to correlate the field data (independent variables) with biological activity (dependent variable).To build a predictive mathematical model.
5. Model ValidationAssess the model's robustness and predictive ability using techniques like cross-validation and an external test set.To ensure the model is statistically significant and not overfitted.
6. Contour Map AnalysisVisualize the results as 3D contour maps to interpret the structure-activity relationships.To guide the design of new molecules with improved activity.

Computational chemistry provides essential tools for predicting and interpreting spectroscopic data, which is crucial for structure elucidation and validation. mit.edu Methods like Density Functional Theory (DFT) are used to calculate spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. worldscientific.comarxiv.org These theoretical predictions can be compared with experimental data to confirm molecular structures, assign complex spectra, and understand dynamic processes like tautomerism and isomerism. researchgate.netgithub.io

For this compound and its derivatives, computational spectroscopy has been particularly valuable. A detailed study using ¹H and ¹³C NMR spectroscopy investigated the tautomerism and geometrical isomerism of the core structure and its N-alkylated derivatives. researchgate.net This work demonstrated that for derivatives like 3-imino-2-methylisoindolinone, the E isomer is predominant, whereas 3-(methylimino)isoindolinone favors the Z configuration. researchgate.net Such determinations rely on the careful analysis of chemical shifts and coupling constants, often aided by theoretical calculations to assign the signals to specific isomers.

Furthermore, time-dependent DFT (TD-DFT) calculations have been employed to study the electronic properties of related ylideneisoindolinones. worldscientific.com These calculations help to confirm the nature of electronic transitions observed in UV-Vis absorption spectra, for example, by identifying them as primarily HOMO-LUMO transitions. worldscientific.com The synthesis of more complex materials incorporating the this compound unit also relies on spectroscopic validation, where techniques like FTIR and NMR are used to confirm the formation of the desired structure. rsc.org

Table 3: NMR Spectroscopic Data for Isomers of 3-Imino-2-methylisoindolinone (11) and 3-(Methylimino)isoindolinone (12)

CompoundIsomerPredominanceKey Spectroscopic Observation (Method)Reference
3-Imino-2-methylisoindolinone (11)E88% at -55°CFully examined by ¹H and ¹³C NMR spectroscopy to determine configuration. researchgate.net
3-Imino-2-methylisoindolinone (11)Z12% at -55°CIdentified and quantified alongside the major E isomer via NMR. researchgate.net
3-(Methylimino)isoindolinone (12)Z96%Favors the Z configuration, as determined by NMR analysis. researchgate.net
3-(Methylimino)isoindolinone (12)E4%Minor isomer detected in the equilibrium mixture. researchgate.net

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and developing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways by mapping the potential energy surface that connects reactants to products. libretexts.org A key goal is to locate the transition state—the highest energy point along the minimum energy path, which represents the kinetic barrier to the reaction. libretexts.org A structure is confirmed as a true transition state by performing a frequency calculation; a valid transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. ucsb.edu

Several synthetic routes to the this compound scaffold have been developed, and their mechanisms have been investigated using computational methods. One prominent example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. researchgate.netmdpi.com The proposed reaction mechanism proceeds through the formation of a five-membered aza-cobalacycle complex. mdpi.com This intermediate then undergoes nucleophilic addition and substitution to yield the final this compound product. researchgate.netmdpi.com Computational analysis helped to rule out an alternative pathway involving a 1,2-insertion of carbodiimide (B86325), as it would lead to byproducts that were not observed experimentally. mdpi.com

Another proposed mechanism involves a rhodium-catalyzed three-component synthesis. researchgate.net In a different approach, a one-step synthesis from N-(2-carboxybenzoyl)anthranilic acid is proposed to proceed via an intermediate that undergoes intramolecular nucleophilic attack of an amide nitrogen onto a phthalamide (B166641) carbonyl group, followed by dehydration. arkat-usa.org These theoretical analyses provide invaluable, atom-level detail about how bonds are formed and broken, guiding chemists in their efforts to synthesize this important chemical scaffold efficiently.

Table 4: Computationally Analyzed Reaction Pathways for this compound Synthesis

Reaction TypeKey ReactantsProposed Mechanism HighlightsComputational RoleReference(s)
Cobalt-Catalyzed Cyclization2-Bromobenzamides, CarbodiimidesFormation of a five-membered aza-cobalacycle complex, followed by nucleophilic addition and substitution.Proposed the most likely reaction pathway and ruled out an unfavorable alternative mechanism. researchgate.netmdpi.com
Rhodium-Catalyzed SynthesisVarious (three-component reaction)Plausible mechanism involves a Rh-catalyzed cascade.A plausible reaction mechanism was proposed and depicted based on theoretical understanding. researchgate.net
DCC-Mediated CyclizationN-(2-carboxybenzoyl)anthranilic acid, AminesIntramolecular nucleophilic attack of an amide onto a carbonyl, followed by dehydration.A plausible mechanism was proposed to explain the formation of the observed products. arkat-usa.org

Biological Activities and Medicinal Chemistry Applications

Comprehensive Biological Activity Screening

Derivatives of 3-iminoisoindolinone (B67203) have been subjected to a wide array of biological assays to determine their therapeutic potential. These screenings have revealed significant activities across several domains, including oncology, infectious diseases, and inflammatory disorders.

In Vitro Cytotoxicity and Antiproliferative Studies in Cancer Cell Lines

A significant focus of research on this compound derivatives has been their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of these compounds against various human cancer cell lines.

Novel isoindolines substituted with cyano and amidino benzimidazoles and benzothiazoles have been synthesized and evaluated for their antiproliferative activity. researchgate.net Results indicated that all tested compounds exhibited antitumor activity, with amidinobenzothiazole and amidinobenzimidazole substituted isoindolin-1-ones, as well as benzimidazole (B57391) substituted 1-iminoisoindoline, showing antiproliferative effects in the submicromolar range. researchgate.netnveo.org Specifically, cytotoxicity investigations of isoindolin-1-one-3-phosphonates in MDA-MB-231 and MCF-7 human cancer cell lines revealed potent anticancer activity, with EC50 values below 1.5 µM for all tested compounds. researchgate.net

Furthermore, certain 1,3-diiminoisoindoline (B1677754) (DII) derivatives have shown promising results in inducing apoptosis and inhibiting tumor growth. Some DII compounds have exhibited superior TNF-α inhibitory activity compared to established anticancer drugs like thalidomide (B1683933) and revlimid, suggesting their potential as effective anticancer agents. The introduction of a sulfur atom into the thalidomide pharmacophore has generally been associated with more potent antitumor activity. nih.gov

Compound TypeCancer Cell LinesActivityReference
Amidinobenzothiazole substituted isoindolin-1-onesVariousSubmicromolar antiproliferative effect researchgate.netnveo.org
Amidinobenzimidazole substituted isoindolin-1-onesVariousSubmicromolar antiproliferative effect researchgate.netnveo.org
Benzimidazole substituted 1-iminoisoindolineVariousSubmicromolar antiproliferative effect researchgate.netnveo.org
Isoindolin-1-one-3-phosphonatesMDA-MB-231, MCF-7EC50 < 1.5 µM researchgate.net
1,3-Diiminoisoindoline derivativesVariousApoptosis induction, tumor growth inhibition

Antimicrobial Activity against Bacterial and Fungal Strains

The this compound scaffold has also been a source of potent antimicrobial agents. Derivatives have been screened against a variety of bacterial and fungal pathogens, demonstrating significant inhibitory activity.

For instance, isoindolin-1-one-3-phosphonates were screened for their antimicrobial activities against several bacterial strains and the fungus Candida albicans. researchgate.net Compound 4a, a specific derivative, was found to be highly active against M. luteus, L. monocytogenes, and C. albicans, with inhibition zones of 35, 22, and 38 mm, respectively. researchgate.net Research has also shown that 1-(dicyanomethylene)-3-iminoisoindoline (B1268426) exhibits significant antimicrobial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Furthermore, novel dihydropyrimidine (B8664642) derivatives have been evaluated, with some showing significant antimicrobial activity (MIC=32, 64 μg/ml) against common pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Many of these compounds also displayed remarkable antifungal activity against Aspergillus niger and Candida albicans (MIC=32 μg/ml). nih.gov

Compound/DerivativeMicroorganismActivityReference
Isoindolin-1-one-3-phosphonate (4a)M. luteus, L. monocytogenes, C. albicansInhibition zones: 35, 22, 38 mm researchgate.net
1-(Dicyanomethylene)-3-iminoisoindolineGram-positive and Gram-negative bacteriaSignificant inhibition
Dihydropyrimidine derivativesE. coli, P. aeruginosa, S. aureusMIC = 32, 64 µg/ml nih.gov
Dihydropyrimidine derivativesA. niger, C. albicansMIC = 32 µg/ml nih.gov

Anti-Inflammatory Potential through TNF-α Regulation and C3a Receptor Antagonism

Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the regulation of tumor necrosis factor-alpha (TNF-α) and antagonism of the complement component 3a (C3a) receptor. nih.gov

TNF-α is a key pro-inflammatory cytokine, and its dysregulation is implicated in many chronic inflammatory diseases. nih.govmdpi.com Certain this compound derivatives have been shown to be potent inhibitors of TNF-α release. nih.gov For example, a series of 3-imino-1-oxoisoindolines were found to be potent anti-inflammatory agents, protecting against lipopolysaccharide-induced endotoxic shock by blocking the release of TNF-α and IL-1 from macrophages. nih.gov N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidine derivatives have also shown potent TNF-α lowering activity, with some compounds being more effective than revlimid and thalidomide. nih.gov

Additionally, diiminoisoindolines have been identified as antagonists of the C3a receptor, a key player in the inflammatory response. By inhibiting C3a receptor binding, these compounds can reduce inflammation, suggesting potential therapeutic applications in conditions like rheumatoid arthritis. A specific C3a receptor antagonist, JR14a, has been reported to be orally active and elicit anti-inflammatory effects in both in vitro and in vivo models. guidetopharmacology.org

Investigation of Anti-Parasitic Activity (e.g., Antimalarial, Anti-Leishmania, Anti-Toxoplasma)

The therapeutic reach of this compound derivatives extends to parasitic diseases. Studies have revealed their potential against a range of parasites, including those responsible for malaria, leishmaniasis, and toxoplasmosis.

A series of 1,3-diiminoisoindoline carbohydrazides were screened for antimalarial activity, with one compound inhibiting the growth of Plasmodium falciparum with an IC50 value of less than 100 nM. researchgate.net Further synthesis and evaluation of derivatives led to an improvement in antimalarial activity, with the most potent compound exhibiting an IC50 of 18 nM.

In the context of leishmaniasis, isoindolin-1-one-3-phosphonates have been investigated for their activity against Leishmania major promastigotes and amastigotes. researchgate.net Compounds 4a and 4b from this series were found to be the most active, with EC50 values below 1 µM. researchgate.net Similarly, these compounds were also tested against Toxoplasma gondii in vitro. researchgate.net

Compound/DerivativeParasiteActivityReference
1,3-Diiminoisoindoline carbohydrazide (B1668358)Plasmodium falciparumIC50 < 100 nM researchgate.net
Optimized 1,3-diiminoisoindoline derivativePlasmodium falciparumIC50 = 18 nM
Isoindolin-1-one-3-phosphonate (4a, 4b)Leishmania majorEC50 < 1 µM researchgate.net
Isoindolin-1-one-3-phosphonatesToxoplasma gondiiInvestigated in vitro researchgate.net

Exploration of Neuroprotective Properties (e.g., Inhibition of β-Amyloid Aggregation for Alzheimer's Disease)

Preliminary research suggests that the this compound scaffold may hold promise for the development of neuroprotective agents. One area of investigation is the inhibition of β-amyloid protein aggregation, a key pathological hallmark of Alzheimer's disease. The ability of certain 1,3-diiminoisoindoline derivatives to inhibit this process indicates their potential for therapeutic intervention in this neurodegenerative disorder. Further research is needed to fully elucidate the neuroprotective mechanisms and structure-activity relationships of these compounds.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective this compound-based therapeutic agents. SAR studies have revealed key structural features that influence the biological activity of these compounds.

For instance, in the context of anticancer activity, the substitution pattern on the isoindoline (B1297411) core has been shown to be critical. The synthesis of 5,6-dimethoxy-1,3-diiminoisoindoline derivatives highlighted that modifications on the isoindoline core could enhance anti-cancer activity. Similarly, for antimicrobial activity, the nature of the substituents on the dihydropyrimidine ring of related compounds was found to be a key determinant of their efficacy. nih.gov

In the development of antimalarial agents, the synthesis of various derivatives of 1,3-diiminoisoindoline carbohydrazide allowed for the establishment of a clear SAR, leading to the identification of a more potent compound. researchgate.net For anti-inflammatory activity, the introduction of a sulfur atom into the thalidomide pharmacophore, a related structure, was found to enhance TNF-α inhibitory activity. nih.gov

These SAR studies provide valuable insights for medicinal chemists to guide the design of new this compound derivatives with improved therapeutic profiles.

Identification of Key Pharmacophores and Active Motifs

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. researchgate.net For this compound and its analogs, several key pharmacophoric features have been identified that contribute to their efficacy.

A pharmacophore model for antiamyloidogenic activity of related indole (B1671886) and isatin (B1672199) derivatives identified five common features as important: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com The carbonyl groups of the isatin or indolinone core were found to be beneficial for activity. mdpi.com

In the development of inhibitors for lysine-specific demethylase 1 (LSD1), a terminal basic amine moiety was identified as a critical pharmacophoric group for potent inhibition. plos.org The presence of this group led to a significant increase in activity compared to analogs lacking it. plos.org

For inhibitors of human dipeptidyl peptidase III (hDPP III), the benzimidazole core is a key motif. researchgate.net Docking studies have indicated that specific structural features of benzimidazole derivatives are important for binding to the active site of the enzyme. researchgate.net

The key pharmacophoric features identified for this compound and related compounds often include:

Hydrogen bond donors and acceptors: These are crucial for interactions with biological targets. mdpi.comuniv-tlemcen.dz

Aromatic rings: These contribute to binding through hydrophobic and π-π stacking interactions. mdpi.com

Hydrophobic groups: These are important for occupying hydrophobic pockets in the target protein. mdpi.com

Specific functional groups: The iminoisoindolinone core itself, as well as specific substituents like a terminal basic amine, can be considered active motifs. plos.org

Mechanistic Investigations of Biological Action

Understanding the mechanism by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. This involves identifying their molecular targets, elucidating the pathways they perturb, and characterizing their interactions with enzymes.

Molecular Target Identification and Validation

The identification and validation of the molecular targets of this compound derivatives are critical steps in understanding their mechanism of action. biognosys.comtechnologynetworks.com Various methods are employed for this purpose, including genetic and proteomic approaches. nih.gov

For some this compound analogs, DNA has been identified as a molecular target. dntb.gov.ua Certain (E)-N,N'-bis(aryl or heteroaryl)iminoisoindolines have been shown to possess DNA binding properties, which likely contribute to their antiproliferative activity. researchgate.net Biophysical and biochemical studies, such as thermal denaturation and circular dichroism spectra analyses, can be used to evaluate these DNA-binding properties. researchgate.net

In other cases, specific enzymes are the primary molecular targets. For example, some indenoisoquinoline derivatives, which are structurally similar to certain this compound compounds, are potent inhibitors of DNA topoisomerase I (Top I). nih.gov Target validation can be achieved by demonstrating that the compounds inhibit the purified enzyme and that this inhibition correlates with their cellular effects. nih.gov

The process of target validation often involves multiple lines of evidence, such as:

Demonstrating direct binding of the compound to the target protein.

Showing that inhibition of the target's activity in vitro correlates with the compound's cellular potency.

Observing that genetic knockdown or knockout of the target protein phenocopies the effects of the compound. nih.gov

Pathway Perturbation Analysis (e.g., Apoptosis Induction)

Once a molecular target is identified, it is important to understand how its modulation by a this compound derivative affects cellular pathways. A common outcome of treatment with anticancer agents is the induction of apoptosis, or programmed cell death. cardiff.ac.uk

Several derivatives of this compound and related heterocyclic compounds have been shown to induce apoptosis in cancer cells. nih.govmdpi.com For example, metal-based complexes of 2,3-indolinedione derivatives, which share structural similarities, inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic proteins like Bax and subsequent apoptosis. nih.gov

The induction of apoptosis can be assessed by various methods, including:

Morphological changes: Observing nuclear condensation and cell shrinkage. mdpi.com

Biochemical markers: Detecting the cleavage of proteins such as poly(ADP-ribose) polymerase (PARP) and caspases. cardiff.ac.uk

Gene expression analysis: Measuring the upregulation of pro-apoptotic genes (e.g., Bak, Bad) and the downregulation of anti-apoptotic genes (e.g., Bcl-2, Bcl-XL). mdpi.com

By perturbing key cellular pathways like the apoptotic pathway, this compound derivatives can exert their therapeutic effects.

Enzyme Binding and Inhibition Kinetics (e.g., N-iminylamidase)

For this compound derivatives that act as enzyme inhibitors, characterizing the kinetics of their interaction with the target enzyme is crucial. This includes determining the type of inhibition and the associated kinetic parameters. sci-hub.serose-hulman.edu

An enzyme from pig liver, identified as an N-iminylamidase, has been shown to catalyze the hydrolysis of the N-iminylamide functional group of this compound. dokumen.pub This enzyme was also found to be active on other cyclic imides like phthalimide (B116566) and maleimide. dokumen.pub The hydrolysis of this compound by this enzyme follows simple Michaelis-Menten kinetics. cnjournals.com

Kinetic studies can reveal whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. libretexts.orglibretexts.org

Competitive inhibitors bind to the free enzyme at the active site and increase the apparent Km of the substrate. libretexts.org

Non-competitive inhibitors bind to a site other than the active site and decrease the Vmax. libretexts.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. libretexts.org

The pH can also influence enzyme activity and the affinity of the enzyme for its substrate. For N-iminylamidase, the activity and the affinity for this compound were found to be pH-dependent. Some inhibitors exhibit slow-binding kinetics, where the establishment of the enzyme-inhibitor complex is time-dependent, which can have pharmacological advantages. ibmc.msk.ru

The following table presents kinetic data for the hydrolysis of this compound by N-iminylamidase.

Parameter Value Condition Reference
pKa (for Vmax)7.41 ± 0.21pH range 6.0-10.0
pKa (for Km)5.69 ± 0.71pH range 6.0-10.0
pKa (for Vmax/Km)7.53 ± 0.07pH range 6.0-10.0

Material Science Applications of 3 Iminoisoindolinone Derivatives

Applications in Pigment and Dye Chemistry

The rigid, planar structure of the isoindolinone core is fundamental to the creation of chromophores that produce vibrant colors and, in some cases, fluorescence. This has led to their extensive use in developing sophisticated pigments and dyes.

The condensation of 3-iminoisoindolinone (B67203) derivatives is a key step in synthesizing isoindolinone pigments, which are prized for their excellent color strength and stability. arkat-usa.org A significant breakthrough in this area was the discovery that perchlorination of the isoindolinone benzene (B151609) rings dramatically improves both the color strength and fastness properties of the resulting pigments, making them commercially successful. vdoc.pub These pigments generally yield yellow or orange shades. vdoc.pubvdoc.pub For example, the reaction of 1,3-diiminoisoindoline (B1677754) with barbituric acid is a known method to produce C.I. Pigment Yellow 139. patsnap.com

Research has focused on optimizing the synthesis and conditioning processes to enhance pigment performance. For instance, subsequent heat treatment of the crude pigment in the presence of specific solvents can produce coarser pigment forms with greater hiding power and outstanding weatherfastness. google.comgoogle.com The use of pigment synergists, such as those based on the quinophthalone structure, can also improve the dispersibility of isoindolinone pigments in various media, particularly plastics. google.com

Table 1: Examples of Isoindolinone-Based High-Performance Pigments

Pigment Name/Class Starting Materials Example Resulting Color Key Properties
Isoindolinone Yellow 1,3-Diiminoisoindoline + Barbituric Acid Derivatives Yellow Good brilliance, high tinting strength, improved light resistance. google.com
Perchlorinated Isoindolinone Tetrachlorophthalimide-based iminoisoindolinone Yellow/Orange Enhanced tinctorial strength and fastness properties. vdoc.pubvdoc.pub

High-performance pigments derived from this compound are valued in the textile and coatings industries for their durability and vibrant colors. navpadpigments.comneovchem.com In coatings, particularly for automotive finishes and architectural paints, these pigments offer good hiding power and weatherfastness. vdoc.pubranbarr.com They are often blended with inorganic pigments to achieve specific shades and opacity. vdoc.pub For textile applications, the pigments must exhibit excellent fastness properties and be insoluble in the solvents used during processes like PUR (polyurethane) coating. vdoc.pubsaatchi-global.com The stability of these pigments makes them suitable for coloring a wide range of materials, including natural and synthetic resins, cellulose, and various plastics. arkat-usa.org

The creation of nanosized organic pigments from this compound derivatives represents a significant advancement. arkat-usa.org These nano-pigments are not only used for coloration but also serve as effective additives for modifying crystal growth during pigment synthesis. arkat-usa.org By controlling the particle size at the nanoscale, properties such as color vibrancy, transparency, and stability can be enhanced. saatchi-global.com This control over crystal morphology is critical as it directly influences the final coloristic and optical properties of the pigment. ru.nl For example, converting a pigment's morphology from a needle-like to a plate-like structure can result in improved optical characteristics like metallic reflectance. ru.nl Various methods, including the use of surfactants during synthesis, are employed to produce stable, monodispersed nano-pigments with narrow size distributions. google.comresearchgate.net

Beyond their use as pigments, certain this compound derivatives have been explored for their potential as fluorescent molecules for biological applications. The development of fluorescent probes is a burgeoning area of research, with scientists creating dyes that are brighter, more stable, and capable of illuminating the inner workings of cells. drugtargetreview.comhhmi.org While much of the focus has been on scaffolds like rhodamine and quinoline, the principles of designing fluorescent sensors are broadly applicable. drugtargetreview.commdpi.commdpi.com A successful fluorescent sensor often combines a fluorophore (the signaling unit) with a recognition element that selectively interacts with a target analyte. rsc.org This interaction triggers a change in the fluorescence emission, allowing for detection. nih.govrsc.org Derivatives of this compound, with their inherent photophysical properties, serve as a promising platform for the design of novel fluorescent probes for imaging and sensing in biological systems.

Table 2: Properties of Fluorescent Probes for Biological Applications

Feature Description Importance in Biological Imaging & Sensing
High Quantum Yield Efficiency of converting absorbed light into emitted light. Brighter signal for more sensitive detection of biological targets. bioacts.com
Photostability Resistance to chemical and structural changes upon light exposure. Allows for longer observation times without signal degradation. bioacts.com
Cell Permeability Ability to cross cell membranes to reach intracellular targets. Essential for imaging processes within living cells. hhmi.org
Selective Targeting Specific binding to a particular analyte or organelle. Reduces background noise and ensures the signal originates from the target of interest. mdpi.comnih.gov

| Large Stokes Shift | Significant separation between absorption and emission maxima. | Minimizes self-quenching and improves signal-to-noise ratio. rsc.org |

Development of High-Performance Pigments with Enhanced Color Strength and Fastness

Utilization in Textiles and Coatings

Polymer Chemistry and Advanced Materials

The versatility of the this compound structure extends to polymer science, where its derivatives can be incorporated as monomers to create novel polymers with specialized properties.

This compound derivatives can act as monomers in polymerization reactions, leading to the formation of new polymers. google.comresearchgate.net In condensation polymerization, monomers with two reactive functional groups join together, eliminating a small molecule like water in the process. savemyexams.com The iminoisoindolinone moiety can be functionalized to participate in such reactions, for instance, by carrying amine or carboxylic acid groups suitable for forming polyamides or polyimides. vt.eduscienceready.com.au

The incorporation of the rigid and thermally stable isoindolinone core into a polymer backbone can impart desirable characteristics to the resulting material, such as enhanced thermal stability and specific optical or electronic properties. The synthesis can proceed through various mechanisms, including chain-growth polymerization, where an initiator starts a chain reaction, or step-growth polymerization, which is typical for condensation polymers. uc.eduslideshare.net The resulting polymers, which can be copolymers if multiple different monomers are used, have potential applications as advanced materials, including dispersants, wetting agents, or components in thermally stable plastics. google.commlsu.ac.in

Incorporation into Functional Polymers for Tuned Properties

The integration of the this compound moiety into polymer structures is a strategic approach to developing functional materials with tailored properties. These derivatives can be incorporated either as monomers into the main polymer chain or as pendant groups, significantly influencing the final polymer's characteristics. The inherent rigidity and planarity of the isoindolinone structure can enhance the thermal stability and mechanical strength of polymers.

For instance, porous polymers have been synthesized through Michael addition reactions involving multifunctional acrylates and diamines. rsc.org These reactions, when carried out in solvents like dimethyl sulfoxide (B87167) (DMSO), can produce porous polymers with either co-continuous structures or interconnected globules. rsc.org The morphology of these porous polymers can be controlled by adjusting the reaction conditions. rsc.org Notably, porous polymers with a co-continuous structure exhibit a higher Young's modulus compared to those with connected globules. rsc.org

Furthermore, the synthesis of functional polymers can be achieved via "click chemistry," a method that allows for post-polymerization modification. uwo.ca This involves creating a polymer with a "masked" functional group that can be later revealed and reacted with other molecules. uwo.ca This technique provides a versatile route to a wide array of functional polymers with specific properties for applications like drug delivery and bioimaging. uwo.ca

The table below summarizes the properties of a porous polymer synthesized via aza-Michael addition.

PropertyValue
Synthesis MethodAza-Michael addition of trimethylolpropane (B17298) propoxylate triacrylate (TPT) and hexamethylene diamine (HDA)
SolventDimethyl sulfoxide (DMSO)
StructurePorous with connected globules or co-continuous
Mechanical PropertyHigher Young's modulus with co-continuous structure
AbsorptionAbsorbs organic solvents, particularly CHCl3

Electronic and Optoelectronic Materials

The unique electronic structure of this compound derivatives, often characterized by electron-donating and electron-accepting moieties, makes them promising candidates for a variety of electronic and optoelectronic applications.

Exploration as Organic Semiconductors in Photovoltaic Devices

In the field of organic photovoltaics (OPVs), the efficiency of a device is heavily dependent on the energy levels of the donor and acceptor materials. kaust.edu.sa The open-circuit voltage (Voc) of an OPV is determined by the difference between the ionization potential of the donor and the electron affinity of the acceptor. kaust.edu.sa Derivatives of this compound are being explored as both electron donor and acceptor components in organic solar cells. rsc.org

Acceptor-donor-acceptor (A-D-A) small molecules based on an electron-rich 3,4-ethylenedioxythiophene (B145204) (EDOT) central core have been synthesized and characterized for use in OPVs. rsc.org The optical and electrochemical properties of these molecules can be tuned, with optical HOMO-LUMO energy gaps in the solid state ranging from 1.57–1.82 eV. rsc.org The power conversion efficiency (PCE) of devices using these materials can be improved by adding additives like 1,8-diiodooctane (B1585395) (DIO) to the photoactive blend. rsc.org

The development of non-fullerene acceptors (NFAs) has significantly advanced the field of organic solar cells, with NFAs demonstrating highly tunable absorption spectra and electron energy levels. diva-portal.org The design of these molecules often involves an electron-deficient core, which can facilitate efficient electron transfer and transport. diva-portal.org

Below is a data table showcasing the properties of A-D-A small molecules for organic solar cells.

MoleculeOptical HOMO-LUMO Gap (Solid State, eV)Electrochemical HOMO-LUMO Gap (eV)Power Conversion Efficiency (PCE) with PC71BM and 1% DIO
DIN-2TE1.57 - 1.821.97 - 2.31Not specified
DRH-2TE1.57 - 1.821.97 - 2.311.36%
DECA-2TE1.57 - 1.821.97 - 2.31Not specified

Potential in Organic Light-Emitting Diodes (OLEDs) and Nonlinear Optics (NLO)

The ability of organic semiconductors to efficiently emit light makes them valuable for high-efficiency LED lighting. psu.edu this compound derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs). Their tunable electronic properties allow for the emission of different colors of light. psu.edu The performance of OLEDs is dependent on the materials used in the emissive layer, which can be designed to exhibit fluorescence, phosphorescence, or thermally-activated delayed fluorescence (TADF). ossila.com

In the realm of nonlinear optics (NLO), materials with a large third-order optical nonlinearity are crucial for applications in optical data processing and communication. mdpi.com Organic molecules with extended π-conjugated systems are promising candidates for NLO materials. nih.gov The introduction of strong electron-withdrawing groups to a benzene core in some derivatives can significantly narrow the energy levels and affect the third-order NLO response. mdpi.com The Z-scan technique is a common method to test the third-order nonlinear properties of these materials. mdpi.comfrontiersin.org

Coordination Chemistry and Metal Complexation

Ligand Design for Metal Complex Formation

The 1,3-bis(arylimino)isoindoline framework is a versatile platform for designing tridentate ligands capable of forming stable complexes with a variety of metal ions. researchgate.net These ligands can chelate to metal centers in a meridional fashion. researchgate.net The synthesis of these ligands is straightforward and allows for the introduction of different heterocyclic moieties like pyridyl, thiazole, and isoquinoline, leading to both symmetrical and unsymmetrical structures. researchgate.net

The condensation of 1,2-dicyanobenzene with primary amines, such as 2-amino-4-methylpyridine, results in the formation of these tridentate ligands. researchgate.netcaltech.edu These can form complexes with metal-to-ligand ratios of 1:1 and 1:2. researchgate.netcaltech.edu In 1:1 complexes, other ligands like acetate (B1210297) or chloride can also coordinate to the metal ion. researchgate.netcaltech.edu In 1:2 complexes, two tridentate ligands create a pseudo-octahedral environment around the metal ion. researchgate.netcaltech.edu Binucleating ligands can also be prepared, which are capable of binding two metal ions. researchgate.netcaltech.edu A wide range of metal ions have been complexed with these ligands, including Mn(II), Fe(II), Fe(III), Co(II), Co(III), Ni(II), Cu(II), Zn(II), Ru(II), and Ru(III). researchgate.netcaltech.eduacademie-sciences.fr

Applications in Catalysis and Sensing of Metal Ions

Metal complexes of 1,3-bis(2'-Ar-imino)isoindolines have shown significant catalytic activity in various oxidation reactions. academie-sciences.fr For example, iron(III) complexes of this type can catalyze the oxidative degradation of morin (B1676745), a model for bleachable stains, using hydrogen peroxide (H₂O₂) in aqueous solutions. academie-sciences.fracademie-sciences.fr The catalytic activity is influenced by the Lewis acidity and redox properties of the metal center, which can be tuned by modifying the aryl groups on the ligand. academie-sciences.frresearchgate.net A linear correlation has been observed between the bleaching activity and the Fe(III)/Fe(II) redox potentials. researchgate.net Ruthenium complexes of these ligands have been shown to catalyze the autoxidation of primary and secondary alcohols to aldehydes and ketones. caltech.edu

In the field of chemical sensing, the interaction of this compound derivatives with metal ions can lead to changes in their optical properties, such as color and fluorescence, making them suitable as chemosensors. mdpi.com These sensors can be designed to be highly selective and sensitive for specific metal ions. For instance, a fluorescent probe based on a 1,3-bis(2-pyridylimino)isoindoline derivative bearing a phenol (B47542) unit has been synthesized for the detection of zinc. researchgate.net The development of such sensors is crucial for monitoring heavy and transition metal ions in environmental and biological systems. mdpi.com

The table below provides examples of catalytic applications of metal complexes with 1,3-bis(2'-Ar-imino)isoindoline ligands.

Metal ComplexReaction CatalyzedKey Findings
Iron(III) complexesOxidative degradation of morin with H₂O₂Activity correlates with the Fe(III)/Fe(II) redox potential. researchgate.net
Ruthenium(III) complexOxidation of alcoholsCatalyzes the autoxidation of primary and secondary alcohols. caltech.edu
Manganese(II) complexesOxidation of organic sulfides and benzyl (B1604629) alcoholsEffective with mCPBA and PhIO as oxidants. researchgate.net

Future Research Directions and Outlook

Emerging Trends in 3-Iminoisoindolinone (B67203) Research

Current research is pushing the boundaries of how this compound derivatives are synthesized and utilized. Key trends include the adoption of advanced synthesis technologies, the exploration of complex biomolecular conjugates, and the design of derivatives with multiple integrated functions.

The synthesis of this compound and its derivatives is increasingly benefiting from modern synthetic strategies that emphasize efficiency and scalability. While traditional batch syntheses remain prevalent patsnap.com, the field is witnessing a shift towards continuous flow processes and automation.

Recent methodologies, such as the robust ligand-free palladium-catalyzed cascade reaction and other one-pot multi-component reactions, highlight a move towards streamlining the synthesis of diversely substituted iminoisoindolinones. rsc.org These cascade reactions, which combine multiple steps without isolating intermediates, are ideal precursors for adaptation into flow chemistry systems. rsc.orgnih.gov Flow microreactors have already been successfully employed for the synthesis of related heterocyclic compounds, demonstrating the potential for greener, more efficient production. nih.gov The advantages of such systems include precise control over reaction parameters, reduced waste, and enhanced safety, which are critical for scaling up production.

Furthermore, automated synthesis platforms are emerging as a key tool, particularly for creating libraries of compounds for screening purposes. A notable example is the automated radiosynthesis of PET (Positron Emission Tomography) ligands, a field where isoindolinone derivatives are being explored. nih.gov This points to the broader potential for high-throughput automated synthesis to accelerate the discovery of new this compound-based molecules with desired properties.

Bioconjugation, the process of linking a molecule to a biomolecule like a protein or DNA, is a rapidly expanding area where this compound derivatives could find significant applications. While direct bioconjugation of the this compound core is still an emerging field, research on related structures provides a clear roadmap. Strategies often involve creating derivatives with specific reactive handles that can selectively bind to amino acid residues on a protein. nih.gov

Key strategies that could be adapted for this compound derivatives include:

Site-Specific Labeling : Incorporating unnatural amino acids into a target protein allows for highly specific conjugation reactions. This avoids the lack of specificity that can occur when targeting common residues like lysine.

Targeting Less Common Residues : Developing chemistries to target less abundant amino acids, such as methionine, can provide more controlled and versatile protein functionalization. nih.govthegauntgroup.com

Orthogonal Reactions : Using multiple, non-interfering (orthogonal) conjugation reactions allows for the creation of complex, multi-functional protein conjugates on a single protein. mdpi.com

A compelling example from a related class of compounds is the creation of polypeptide-fluorinated phthalocyanine (B1677752) bioconjugates, which are being investigated for theranostic (therapeutic + diagnostic) applications. researchgate.netglobalauthorid.com Given that phthalocyanines are often synthesized from isoindoline (B1297411) precursors, this demonstrates a clear and promising path for developing novel this compound-based bioconjugates for applications in diagnostics, therapeutics, and biological research. researchgate.net

There is a growing trend in medicinal and materials chemistry to design single molecules that possess multiple, distinct functions. The this compound scaffold is well-suited for this purpose, allowing for the creation of derivatives that can, for example, combine therapeutic action with diagnostic imaging capabilities.

Research has shown that derivatives of the closely related indole (B1671886) structure can exhibit multitarget activity, such as simultaneously inhibiting beta-amyloid (Aβ) aggregation and monoamine oxidases, both of which are relevant to Alzheimer's disease. mdpi.com Similarly, various this compound derivatives have been explored for a wide range of biological activities, including antipsychotic, anti-inflammatory, antioxidant, and anticancer effects. researchgate.netresearchgate.net This inherent biological versatility makes the scaffold a prime candidate for developing agents that can act on multiple biological targets, potentially leading to more effective therapeutics.

Beyond medicine, multifunctional derivatives are being developed for materials science. For instance, 1-(Dicyanomethylene)-3-iminoisoindoline (B1268426) is utilized as a building block for fluorescent dyes used in biological imaging and in the formulation of advanced polymers and organic semiconductors. chemimpex.com This dual utility highlights the potential to create molecules that can serve as both research tools and components of electronic devices.

Exploration of Novel Bioconjugation Strategies

Unexplored Avenues and Challenges

Despite significant progress, several challenges remain in the field of this compound chemistry. Addressing these hurdles and exploring new applications represents the next frontier of research.

A significant challenge in working with this compound and its derivatives is their often-limited solubility and stability. The parent compound and many of its derivatives are described as being only slightly or sparingly soluble in common solvents, which can complicate their synthesis, purification, and application. google.comacs.org For example, phthalocyanines, which are macrocycles synthesized from isoindoline precursors, are notoriously insoluble, and significant effort has been dedicated to modifying their structure with solubilizing groups like sulfonate or polyethylene (B3416737) glycol chains to make them usable in aqueous environments for applications like photodynamic therapy. nih.govmdpi.com Similar strategies could be more broadly applied to the this compound core to enhance its utility.

The chemical stability of these compounds can also be a concern. Some derivatives are prone to decomposition under certain reaction conditions or during storage. researchgate.net Research into stabilizing the core structure is an important, yet underexplored, avenue. One promising approach involves the introduction of fluorine atoms. For example, fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline was found to be more stable than its non-fluorinated counterpart. researchgate.net Another study demonstrated that creating trifluoromethylated polyamides from CF3-containing iminoisoindolinones could enhance both stability and solubility in organic solvents. nih.gov Systematically exploring such structural modifications is crucial for developing more robust and user-friendly compounds.

The this compound scaffold has already demonstrated a wide range of applications, from being a key intermediate in the synthesis of pigments and dyes to forming the basis of various therapeutic agents. arkat-usa.org Derivatives have shown activity as anticancer researchgate.net, anti-inflammatory nih.gov, and antipsychotic agents. researchgate.net However, there remains vast, unexplored potential in both biology and materials science.

In the biological realm, new targets are continuously being identified. Research into derivatives as inhibitors of Pim kinases (implicated in cancer) nih.gov or as agents targeting TNF-α for inflammatory diseases nih.gov showcases the expanding therapeutic landscape. The scaffold's potential in neurodegenerative diseases, hinted at by studies on related indole compounds for Alzheimer's mdpi.com, warrants deeper investigation.

In materials science, applications are expanding beyond traditional pigments. The use of 1-(Dicyanomethylene)-3-iminoisoindoline in organic semiconductors and photovoltaics is an exciting development. chemimpex.com The unique electronic properties of the π-conjugated system in the isoindoline core make it attractive for advanced materials. Future research could explore the use of these compounds in creating functional materials such as:

Supercapacitors : Pincer-type ligands based on the related 1,3-bis(pyridyl)iminoisoindoline have been used to create electrode materials for supercapacitors. researchgate.net

Sensors : The ability of the core structure to chelate metals and its inherent chromophoric properties could be harnessed to develop novel chemical sensors. researchgate.net

Non-Linear Optics : The extended π-electron systems found in some derivatives suggest potential for applications in non-linear optics, an area where related phthalocyanine hybrids have shown promise. mdpi.com

By systematically exploring new derivatization pathways and testing them in a wider array of biological and material contexts, the full potential of the this compound scaffold can be unlocked.

Sustainable Synthesis and Environmental Considerations

The growing emphasis on green chemistry is steering research towards the development of more sustainable and environmentally benign methods for the synthesis of chemical compounds, including this compound and its derivatives. This involves a holistic approach that considers the entire lifecycle of the product, from the sourcing of raw materials to its final disposal. sustainability-directory.com

Several innovative and more sustainable synthetic routes for N-heterocyclic compounds, including isoindolinones, have been explored. These methods often employ greener solvents, alternative energy sources, and catalytic systems to enhance efficiency and reduce environmental impact. mdpi.commdpi.comnih.govnih.gov Some of these approaches are summarized in the table below.

Synthetic ApproachKey FeaturesSustainability AdvantagesReferences
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, and often solvent-free conditions. mdpi.comarabjchem.org
Ultrasound-Mediated ReactionsApplication of ultrasonic waves to promote chemical reactions.Enhanced reaction rates and yields under milder conditions. mdpi.comnih.gov
Solvent-Free ReactionsConducting reactions without a solvent or in a recyclable medium.Eliminates solvent waste, reduces purification steps, and lowers environmental impact. mdpi.comnih.gov
Heterogeneous CatalysisUse of solid catalysts that can be easily separated and recycled.Facilitates catalyst recovery and reuse, minimizing waste. Mixed oxides are a notable example. mdpi.comarabjchem.org
Flow ChemistryContinuous processing in microreactors.Improved heat and mass transfer, enhanced safety, and potential for automation and scale-up. Electrosynthesis in flow shows promise. thieme-connect.comucd.ie
Bio-based SynthesisUtilization of renewable feedstocks, such as furfurals from biomass.Reduces reliance on petrochemicals and promotes a circular economy. Renewable isoindolines have been synthesized from bio-based furfurals. researchgate.net

The environmental impact of pigments is a significant concern, as traditional production methods can be resource-intensive and generate hazardous waste. acs.org The pigment industry is increasingly shifting towards more sustainable practices, driven by both regulatory pressures and consumer demand. researchgate.net This includes the development of pigments with improved durability and lightfastness, which can extend the lifespan of colored products. sci-hub.se For instance, isoindolinone pigments like PY110 are known for their good weatherability. sci-hub.se Studies on the aging of isoindoline yellow pigments (PY 139) have shown they possess good lightfastness, which is a desirable characteristic for reducing the frequency of replacement and associated waste. researchgate.netimeko.org

Some azo pigments have been found to promote the degradation of the binder in paint formulations. researchgate.net On a positive note, phthalocyanines, which are synthesized from four iminoisoindoline units, have shown potential in the photocatalytic degradation of organic pollutants in wastewater, suggesting a potential environmental application for related structures. rsc.org However, specific studies on the biodegradability of this compound are needed to fully assess its environmental profile. Toxicity data for the tautomer, 3-aminoisoindol-1-one, indicates potential hazards, including being harmful if swallowed and causing skin and eye irritation.

Concluding Remarks and Perspective on Future Impact

This compound stands as a valuable scaffold in synthetic chemistry, with its derivatives showing significant promise in materials science and medicinal chemistry. The future development and application of this compound will be heavily influenced by the successful integration of sustainable practices into its synthesis and a thorough understanding of its environmental footprint.

The exploration of greener synthetic methodologies, such as those employing flow chemistry, microwave irradiation, and bio-based feedstocks, is a crucial step forward. mdpi.comthieme-connect.comresearchgate.net These approaches not only align with the principles of green chemistry but also offer potential economic benefits through increased efficiency and reduced waste. Future research should focus on the quantitative assessment of these methods using metrics like Atom Economy, E-factor, and PMI to allow for a direct comparison and optimization of synthetic routes. greenchemistry-toolkit.orgmdpi.comresearchgate.net

A significant knowledge gap remains concerning the environmental fate and ecotoxicological profile of this compound. While some data exists for related structures and the broader class of organic pigments, specific studies on the biodegradability and toxicity of this compound are imperative. researchgate.netsdc.org.uk Conducting comprehensive Life Cycle Assessments (LCA) for isoindolinone-based products will be essential to identify environmental "hot spots" and guide the development of more benign alternatives. sustainability-directory.comacs.orgrtu.lvresearchgate.net

The outlook for this compound is promising, provided that the chemical community continues to innovate in the realm of sustainable synthesis and diligently evaluates the environmental impact of these compounds. The development of cost-effective, scalable, and environmentally friendly production processes will be key to unlocking the full potential of this compound and its derivatives in various high-performance applications, from advanced pigments to novel therapeutic agents. The continued focus on green chemistry will not only enhance the sustainability of chemical manufacturing but also drive the innovation of safer and more efficient chemical products for the future.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when reporting this compound toxicity data?

  • Methodological Answer : Adhere to OECD guidelines for in vitro toxicity assays (e.g., MTT assays) and disclose all conflicts of interest. For in vivo studies, include institutional animal ethics committee approvals and ARRIVE checklist items (e.g., sample size justification, randomization protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.